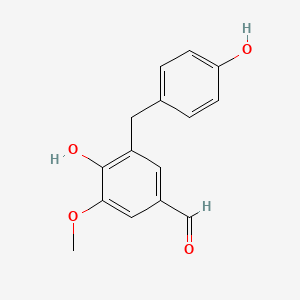![molecular formula C₁₃H₂₀N₂O₂ B1145374 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde CAS No. 1428118-40-4](/img/no-structure.png)
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde” belongs to the class of hydrazine derivatives, which are known for their versatile reactivity and utility in organic synthesis. Hydrazine derivatives are crucial in synthesizing various pharmaceuticals, agrochemicals, and dyes due to their ability to participate in numerous chemical reactions.
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazines with aldehydes or ketones to form hydrazone derivatives. For example, Kıvrak et al. (2018) demonstrated the synthesis of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues through the reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes and methyl hydrazine, showcasing the versatility of hydrazine compounds in forming structurally diverse derivatives (Kıvrak et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by their hydrazine backbone and the substituents attached to it. Sayın et al. (2016) performed computational and experimental studies on a hydrazine-Schiff base compound, revealing insights into its structural characteristics and stability through single-crystal X-ray diffraction and computational optimization (Sayın et al., 2016).
Chemical Reactions and Properties
Hydrazine derivatives engage in a variety of chemical reactions, including condensation, cyclization, and addition reactions. The reactivity is often influenced by the nature of the substituents attached to the hydrazine moiety. For instance, Aljaar et al. (2013) described the synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, highlighting the condensation and intramolecular nucleophilic substitution reactions (Aljaar et al., 2013).
Aplicaciones Científicas De Investigación
Mechanisms of NH3 and N2H4 Formation
Research reviews the reaction of Fe(DMeOPrPE)2N2 with acid to form ammonia and hydrazine. DFT calculations support a symmetric protonation mechanism over asymmetric or dinuclear mechanisms. This work is crucial for understanding the formation processes of ammonia and hydrazine from nitrogen complexes, suggesting implications for catalysis and environmental chemistry (Tyler, 2015).
Ceramic Microthrusters and Green Propellants
This review highlights the shift towards green propellants like hydroxylammonium nitrate and hydrogen peroxide in space propulsion, away from conventional toxic chemicals such as hydrazine. The development of ceramic microthrusters could enable cleaner space missions, showcasing the environmental and operational benefits of alternative propellant systems (Markandan et al., 2018).
Electrochemical Sensors and Biosensors
A review presents developments in electrochemical sensors and biosensors using redox polymer/carbon nanotube modified electrodes. This technology, including the use of hydrazine derivatives, has significant implications for analytical chemistry, offering improved sensitivity and specificity for various analytes (Barsan et al., 2015).
Environmental Concerns and Biodegradation
Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, shows microorganisms' capability to degrade ETBE in soil and groundwater. This work points to the potential for microbial remediation of ether oxygenates, which could be relevant for handling hydrazine derivatives' environmental impacts (Thornton et al., 2020).
Advances in Hypergolic Propellants
A literature review on hypergolic fuel systems emphasizes research into safer, non-toxic formulations, including high purity hydrogen peroxide as an alternative to hydrazine-based propellants. This underscores ongoing efforts to develop safer hypergolic propellants for aerospace applications, which could be relevant for compounds like 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (Davis & Yilmaz, 2014).
Mecanismo De Acción
Target of Action
The primary targets of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
As more research is conducted, we will gain a clearer picture of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly affect a drug’s action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves the reaction of 2-(phenylmethoxy)propionitrile with ethylmagnesium bromide followed by reaction with hydrazine hydrate and oxidation with sodium periodate.", "Starting Materials": [ "2-(phenylmethoxy)propionitrile", "ethylmagnesium bromide", "hydrazine hydrate", "sodium periodate" ], "Reaction": [ "Step 1: Reaction of 2-(phenylmethoxy)propionitrile with ethylmagnesium bromide in anhydrous ether to form 2-[(1R,2S)-1-ethyl-2-(phenylmethoxy)propyl]magnesium bromide.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and stirring for several hours to form 2-[(1R,2S)-1-ethyl-2-(phenylmethoxy)propyl]hydrazine.", "Step 3: Oxidation of the hydrazine with sodium periodate to form 2-[(1R,2S)-1-ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde." ] } | |
Número CAS |
1428118-40-4 |
Fórmula molecular |
C₁₃H₂₀N₂O₂ |
Peso molecular |
236.31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

